Substrate-Dependent Preferential Inhibition of Xanthine Oxidase (XOD) vs. Allopurinol
The derivative 2-amino-6-hydroxy-8-mercaptopurine (AHMP), based on the 2-Amino-8H-purin-6-ol scaffold, exhibits a stark, therapeutically advantageous substrate preference for inhibiting xanthine oxidase (XOD). Unlike the classical XOD inhibitor allopurinol, which non-selectively blocks the hydroxylation of both the anticancer drug 6-mercaptopurine (6MP) and the natural metabolite xanthine, AHMP preferentially inhibits the metabolic clearance of 6MP. This selectivity is quantified by a 32.8-fold lower IC50 when 6MP is the substrate [1].
| Evidence Dimension | Inhibition of Xanthine Oxidase (IC50) |
|---|---|
| Target Compound Data | For 6MP substrate: 0.54 ± 0.01 µM; For Xanthine substrate: 17.71 ± 0.29 µM |
| Comparator Or Baseline | Allopurinol (non-selective XOD inhibitor) and physiological XOD function (baseline) |
| Quantified Difference | 32.8-fold lower IC50 for inhibiting 6MP metabolism compared to inhibiting xanthine metabolism |
| Conditions | Xanthine oxidase assay using 6MP and xanthine as separate substrates. Data are mean ± SEM. [1] |
Why This Matters
This preferential inhibition profile directly addresses a key clinical limitation of allopurinol, which can cause toxic xanthine accumulation and nephropathy, thereby offering a more targeted strategy for combination chemotherapy with 6MP.
- [1] Kalra, S., Jena, G., Tikoo, K., & Mukhopadhyay, A. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purinethiol. BMC Biochemistry, 8, 8. (Search Result 17†L21-L24). View Source
